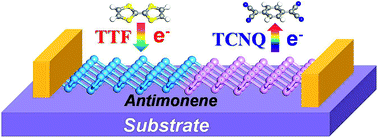N- and p-type doping of antimonene†
RSC Advances Pub Date: 2016-01-20 DOI: 10.1039/C5RA25572D
Abstract
Antimonene, monolayer antimony, was recently predicted to be a two-dimensional (2D) semiconductor with a blue photoresponse. N- and p-type doping of this material is essential for its future application in optoelectronic devices, but has not yet been carried out. Here, we introduce tetrathiafulvalene (TTF) and tetracyanoquinodimethane (TCNQ) as electron and hole dopants to attain n- and p-type antimonene semiconductors. Then, the electronic properties of the chemically doped antimonene are investigated based on comprehensive first-principles calculations. Through TTF modified antimonene, we acquire an n-type semiconductor with a deep donor state of 0.73 eV. Importantly, through TCNQ functionalized antimonene, a p-type semiconductor is achieved with a shallow acceptor state of 0.27 eV. Moreover, the co-adsorption of TTF and TCNQ on antimonene can significantly decrease the band-gaps to 0.15 and 0.12 eV in the one- and two-side configurations, respectively, exhibiting n-type semiconductance with shallow donor states. Such n- and p-type antimonene semiconductors may widen the application of two-dimensional semiconductors in electronics and optoelectronics.


Recommended Literature
- [1] Design of nanomaterials for applications in maternal/fetal medicine
- [2] Modification of Cunanoparticles with a disulfide for polyimide metallization†
- [3] Li3CaB2O5F: a unique sandwich-like structure with diverse and wide Li ion diffusion pathways†
- [4] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [5] Which one is faster? A kinetic investigation of Pd and Ni catalyzed Negishi-type oxidative coupling reactions†
- [6] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
- [7] Non-innocent adsorption of Co-pyrphyrin on rutile(110)†
- [8] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†
- [9] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [10] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction










